molecular formula C14H20BrNO3 B6630001 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide

Cat. No. B6630001
M. Wt: 330.22 g/mol
InChI Key: UEUQLBGBVRVRLQ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide, also known as BML-210, is a synthetic compound that has garnered interest in scientific research due to its potential therapeutic properties.

Mechanism of Action

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide exerts its therapeutic effects through its ability to inhibit the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is involved in the production of inflammatory molecules in the body. By inhibiting COX-2, 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide reduces inflammation and the production of inflammatory molecules.
Biochemical and Physiological Effects:
4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules, such as prostaglandins and cytokines, in the body. It has also been shown to induce cell death in cancer cells, reduce oxidative stress, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide in lab experiments is its specificity for COX-2 inhibition. This allows researchers to study the effects of COX-2 inhibition without the confounding effects of inhibiting other enzymes. However, one limitation of using 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide for this indication. Another area of interest is its potential as a treatment for cancer. More research is needed to determine the efficacy of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide in different types of cancer and to identify any potential side effects. Additionally, further studies are needed to explore the potential of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide as a treatment for other inflammatory conditions, such as arthritis and inflammatory bowel disease.

Synthesis Methods

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide can be synthesized through a series of chemical reactions involving 3-methylbenzamide, 2-bromo-2-methyl-4-(2,2,2-trifluoroethoxy)butane, and 4-methoxy-2-methyl-2-buten-1-ol. The final product is obtained through purification and recrystallization.

Scientific Research Applications

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In one study, 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide was found to inhibit the growth of breast cancer cells by inducing cell death. In another study, 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide was shown to reduce inflammation in the brain and improve cognitive function in mice with Alzheimer's disease.

properties

IUPAC Name

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-10-8-11(4-5-12(10)15)13(17)16-9-14(2,18)6-7-19-3/h4-5,8,18H,6-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUQLBGBVRVRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C)(CCOC)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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